Muscarinic Receptor Subtype Functional Potency: (S)-Oxybutynin Is 12- to 88-Fold Less Potent Than (R)-Oxybutynin In Vitro
In a direct head-to-head comparison using isolated tissue preparations, the (S)-enantiomer (esoxybutynin) was 12- to 88-fold less potent than the (R)-enantiomer at antagonizing muscarinic receptor-mediated responses across all three receptor subtypes tested [1]. This stereoselectivity rank order—(R)OXY ≥ (R/S)OXY ≫ (S)OXY—was consistent across M1 (rabbit vas deferens), M2 (guinea pig atria), and M3 (guinea pig bladder) receptor assays [1]. A subsequent study using cloned human muscarinic m1–m5 receptors confirmed that R-enantiomers of both oxybutynin and its N-desethyl metabolite are consistently more potent than their corresponding S-enantiomers in displacing [³H]-N-methylscopolamine binding [2].
| Evidence Dimension | Muscarinic receptor functional antagonism potency ratio |
|---|---|
| Target Compound Data | (S)-Oxybutynin: substantially weaker antagonist; isomeric potency ratio (S)/(R) ranges from 12 to 88 across M1, M2, M3 subtypes |
| Comparator Or Baseline | (R)-Oxybutynin: potent antagonist at all three subtypes (set as reference = 1); racemic (R/S)-oxybutynin: intermediate potency, approximately equipotent to (R) alone |
| Quantified Difference | Isomeric potency ratio (S)OXY/(R)OXY = 12 (M3 bladder) to 88 (M2 atria); (S) is 12- to 88-fold less potent than (R) |
| Conditions | Field-stimulated rabbit vas deferens (M1), guinea pig right atria (M2), guinea pig urinary bladder strips (M3); cloned human m1–m5 receptor binding assays using [³H]-NMS displacement |
Why This Matters
This 12- to 88-fold potency differential means that esoxybutynin cannot serve as a functional substitute for (R)-oxybutynin or racemic oxybutynin in any assay requiring muscarinic receptor blockade, making enantiopure esoxybutynin essential as a negative control or for isolating non-muscarinic pharmacological effects.
- [1] Noronha-Blob L, Kachur JF. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. Journal of Pharmacology and Experimental Therapeutics. 1990;256(2):562-567. PMID: 1993995. View Source
- [2] Reitz AB, Gupta SK, Huang Y, Parker MH, Ryan RR. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Medicinal Chemistry. 2007;3(6):543-545. PMID: 18045203. View Source
